Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, KIT, and TIE2. [] These RTKs play crucial roles in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]
Cabozantinib has demonstrated potent inhibitory activity against wild type and activating mutant forms of RET associated with medullary thyroid cancer (MTC). [] It is also being investigated for potential applications in other malignancies like renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), prostate cancer, gastrointestinal stromal tumors (GIST), and neuroendocrine prostate cancer (SCNPC). [, , , , , , , , , , , , , , , , , ]
Cabozantinib is a multi-target tyrosine kinase inhibitor developed for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its chemical name is N- (4- { [6, 7-bis (methoxy) quinolin-4-yl ] oxy } phenyl) -N' - (4-fluorophenyl) cyclopropane-1,1-dicarboxamide. Approved by the U.S. Food and Drug Administration in November 2012, cabozantinib has been recognized for its efficacy in treating non-surgically resectable malignant tumors .
The synthesis of cabozantinib involves several key steps, primarily through condensation reactions. Various methods have been reported, emphasizing different starting materials and reaction conditions:
The synthesis may involve multiple steps including alkylation and hydrolysis, with yields reported up to 94.6% under optimized conditions . Mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and purity of cabozantinib.
Cabozantinib has a complex molecular structure characterized by a cyclopropane core linked to a quinoline moiety and a fluorophenyl group. The structural formula can be represented as:
Cabozantinib undergoes several chemical reactions during its synthesis:
The reactions are typically conducted under controlled temperatures (0 °C to room temperature) to maximize yields and minimize side reactions .
Cabozantinib functions by inhibiting multiple receptor tyrosine kinases that play critical roles in tumor growth and angiogenesis:
The inhibitory concentrations (IC50) for cabozantinib against various kinases have been reported as low as 5.4 nM, indicating its potent activity against these targets .
Cabozantinib is primarily used in oncology for treating various types of cancer:
Additionally, ongoing research continues to explore its potential applications in combination therapies and other malignancies due to its multi-targeted action profile .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3